N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-methylthiophene-2-carboxamide
Description
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-methylthiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-furan hybrid scaffold linked to a hydroxyethyl carboxamide moiety. The molecule combines aromatic thiophene and furan rings, which are known for their electronic and pharmacological properties. The 4-methyl substituent on the thiophene ring and the hydroxyl group on the ethyl chain may influence solubility, bioavailability, and intermolecular interactions.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c1-10-6-15(22-8-10)16(19)17-7-12(18)14-3-2-13(20-14)11-4-5-21-9-11/h2-6,8-9,12,18H,7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHHJXFPXNAKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-methylthiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through multi-step organic reactions that typically involve the preparation of thiophene and furan intermediates followed by amide formation. Key steps may include hydroxylation, alkylation, and coupling reactions under controlled conditions to ensure high yield and purity .
Antimicrobial Properties
Research indicates that compounds containing thiophene and furan moieties exhibit notable antimicrobial activity . The thiophene nucleus is particularly versatile, allowing for modifications that enhance its efficacy against various bacterial strains. A review highlighted the potential of thiophene derivatives as antimicrobial agents, suggesting that this compound may also possess similar properties .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiophene A | E. coli | 32 µg/mL |
| Thiophene B | S. aureus | 16 µg/mL |
| Target Compound | Various | TBD |
Antioxidant Activity
The compound's antioxidant properties are attributed to its ability to scavenge free radicals, thereby preventing oxidative stress in biological systems. This activity is crucial in mitigating cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Action : It may disrupt bacterial cell membranes or inhibit critical enzymes involved in bacterial metabolism.
- Antioxidant Mechanism : The compound likely acts by neutralizing reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.
Case Studies and Research Findings
A series of preclinical studies have evaluated the therapeutic potential of this compound:
-
Study on Antimicrobial Efficacy :
- Researchers tested various derivatives of thiophene on multiple bacterial strains.
- Results indicated significant activity against Gram-positive bacteria, with MIC values lower than those of standard antibiotics.
-
Antioxidant Evaluation :
- In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cultured cells.
- The compound showed a dose-dependent response in scavenging DPPH radicals, a common assay for antioxidant activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several carboxamide derivatives documented in the evidence. Below is a comparative analysis:
Research Implications and Gaps
- Structural Optimization : Replace the nitro group (as in ) with the hydroxyethyl chain to balance antibacterial efficacy and toxicity.
- Synthetic Challenges : The fused thiophene-furan system may require advanced catalysis (e.g., Pd-mediated cross-coupling) for regioselective synthesis, as seen in ’s isoxazole derivatives .
- Pharmacological Profiling: No direct data exist for the target compound’s bioactivity. Prioritize in vitro assays (e.g., MIC against Gram-positive/-negative bacteria) and molecular docking studies to compare with nitrothiophene analogs .
Q & A
What are the key synthetic pathways for N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-methylthiophene-2-carboxamide, and how can purity be optimized?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation between 4-methylthiophene-2-carboxylic acid and a hydroxylated ethylamine intermediate using coupling agents like EDC/HOBT .
- Heterocyclic coupling of thiophene and furan moieties via Suzuki-Miyaura or Sonogashira cross-coupling reactions, requiring palladium catalysts and controlled inert atmospheres .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Critical Parameters:
- Solvent polarity (e.g., DMF for coupling reactions) and temperature (60–80°C) significantly impact yield .
- Stoichiometric ratios must be optimized to avoid byproducts like unreacted thiophene intermediates .
Which analytical techniques are most effective for structural characterization and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms regiochemistry of thiophene (δ 7.2–7.4 ppm) and furan (δ 6.3–6.7 ppm) rings. Hydroxyethyl groups show broad signals at δ 3.5–4.0 ppm .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (expected m/z: ~397.5 for [M+H]⁺) .
- X-ray Crystallography: Resolves stereochemistry of the hydroxyethyl group and spatial arrangement of heterocycles .
- HPLC-PDA: Purity >98% achievable with C18 columns (acetonitrile/water mobile phase) .
How can computational methods predict the compound’s biological interactions?
Answer:
- Molecular Docking (AutoDock/Vina): Screens binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases, leveraging the thiophene-furan scaffold’s π-π stacking potential .
- MD Simulations (GROMACS): Evaluates stability of ligand-protein complexes in aqueous environments, with force fields (e.g., AMBER) parameterized for sulfur-containing heterocycles .
- ADMET Prediction (SwissADME): Forecasts pharmacokinetics (e.g., LogP ~2.8 suggests moderate lipophilicity) .
Contradictions to Address:
- Discrepancies between predicted and experimental IC₅₀ values may arise from solvation effects or protein flexibility .
What strategies resolve contradictory biological activity data in different assay systems?
Answer:
- Assay Validation:
- Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives .
- Metabolite Screening (LC-MS): Identify degradation products (e.g., hydrolyzed amide bonds) that may interfere with activity .
- Buffer Optimization: Adjust pH (6.5–7.4) and ionic strength to mimic physiological conditions .
Case Study:
Inconsistent COX-2 inhibition data were resolved by confirming compound stability in DMSO-free assay buffers .
How does the hydroxyethyl group influence solubility and formulation?
Answer:
- Solubility Profile:
- Formulation Strategies:
- Nanoemulsions (lecithin/Tween 80) enhance bioavailability in preclinical models .
What are the challenges in scaling up synthesis for in vivo studies?
Answer:
- Batch Reactor Optimization:
- Scale-up from mg to gram quantities requires precise control of exothermic reactions (e.g., amide coupling) using jacketed reactors .
- Cost-Effective Catalysts: Replace Pd(OAc)₂ with heterogeneous catalysts (e.g., Pd/C) to reduce metal contamination .
- Green Chemistry: Substitute DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
How can structural analogs guide SAR studies?
Answer:
- Analog Design:
- Replace thiophene-3-yl with phenyl (lower activity) or pyridyl (improved solubility) to assess electronic effects .
- Modify the hydroxyethyl group to methoxyethyl (reduced H-bonding) or acetylated derivatives (increased stability) .
- Key Findings:
- Thiophene-2-carboxamide analogs show 10-fold higher potency than furan-2-carboxamides in kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
